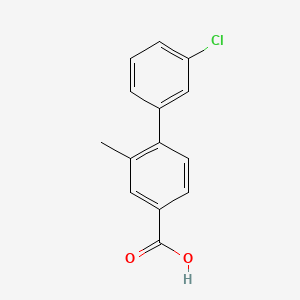

4-(3-Chlorophenyl)-3-methylbenzoic acid

Description

4-(3-Chlorophenyl)-3-methylbenzoic acid (CAS: 1261928-83-9) is a benzoic acid derivative featuring a 3-chlorophenyl substituent at the 4-position and a methyl group at the 3-position of the aromatic ring. This compound is cataloged under purity grades up to 98% and is utilized in medicinal chemistry and organic synthesis . Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOUNCWDXCHSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689547 | |

| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-83-9 | |

| Record name | 3'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-methylbenzoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of 4-(3-Chlorophenyl)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chlorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(3-Chlorophenyl)-3-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 4-(3-Chlorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogenation patterns, or functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Observations :

- Hydroxyl vs. Methyl : 4-Hydroxy-3-methylbenzoic acid () replaces chlorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity, which may reduce lipophilicity compared to the target compound .

- Methoxy Substitution : 4-(4-Methoxyphenyl)-3-methylbenzoic acid () introduces a methoxy group, enhancing electron-donating effects and altering solubility profiles .

Physicochemical Properties

- Lipophilicity : The 3-methyl group in the target compound increases lipophilicity (logP ~2.2) compared to unsubstituted benzoic acid (logP ~1.9) .

- Acidity: The electron-withdrawing chlorine atom lowers the pKa of the carboxylic acid group (estimated pKa ~3.5) relative to non-halogenated analogs (e.g., 3-methylbenzoic acid, pKa ~4.2) .

- Safety : Derivatives like 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid () exhibit hazards such as skin irritation, suggesting halogenated analogs require careful handling .

Research Findings and Trends

- Similarity Grouping : Computational models assign a 100% similarity score to 3-methylbenzoic acid, highlighting the critical role of the methyl group in structural comparisons () .

- Synthetic Pathways: Analog synthesis often involves halogenation and cross-coupling reactions, as seen in the preparation of 4-(benzyloxy)-3-phenethoxyphenol () .

Activité Biologique

4-(3-Chlorophenyl)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a chlorophenyl group and a methyl substituent on the benzoic acid core, suggests possible interactions with various biological targets.

- Chemical Formula : C15H13ClO2

- Molecular Weight : 274.72 g/mol

- CAS Number : 1261928

Biological Activity Overview

Research indicates that 4-(3-Chlorophenyl)-3-methylbenzoic acid exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from various studies.

The biological activity of 4-(3-Chlorophenyl)-3-methylbenzoic acid appears to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.

- Modulation of Enzyme Activity : It may inhibit cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

Anti-inflammatory Effects

A study conducted by Bolognini et al. (2019) demonstrated that 4-(3-Chlorophenyl)-3-methylbenzoic acid significantly reduced inflammation in animal models by inhibiting COX-2 activity and decreasing the expression of pro-inflammatory mediators .

Analgesic Activity

In a pain model experiment, the compound exhibited notable analgesic effects comparable to established analgesics like ibuprofen. The analgesic mechanism was linked to its ability to modulate pain pathways involving neurotransmitter systems .

Anticancer Potential

Recent research has explored the anticancer properties of 4-(3-Chlorophenyl)-3-methylbenzoic acid. In vitro studies revealed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Bolognini et al. (2019) | Assess anti-inflammatory effects | Reduced TNF-alpha and IL-6 levels in vivo |

| Hudson et al. (2012) | Evaluate analgesic properties | Comparable effects to ibuprofen in pain models |

| MDPI Research (2020) | Investigate anticancer activity | Induced apoptosis in MCF-7 and HeLa cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.